4-(2,3,6-Trimethylphenyl)but-3-en-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
61445-12-3 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
4-(2,3,6-trimethylphenyl)but-3-en-2-ol |
InChI |
InChI=1S/C13H18O/c1-9-5-6-10(2)13(12(9)4)8-7-11(3)14/h5-8,11,14H,1-4H3 |
InChI Key |
YZLLYJCPKUHRHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C=CC(C)O)C |
Origin of Product |
United States |
Cutting Edge Synthetic Methodologies for 4 2,3,6 Trimethylphenyl but 3 En 2 Ol and Cognate Molecular Structures
Reduction Strategies for α,β-Unsaturated Ketone Precursors of 4-(2,3,6-Trimethylphenyl)but-3-en-2-ol
The conversion of α,β-unsaturated ketones to allylic alcohols is a fundamental transformation. The primary challenge lies in achieving chemoselective 1,2-reduction of the carbonyl group over the competing 1,4-conjugate reduction of the alkene. acs.org
Stoichiometric Reduction Techniques (e.g., Sodium Borohydride (B1222165) Reduction)
Stoichiometric metal hydride reagents are widely used for the reduction of α,β-unsaturated ketones. Sodium borohydride (NaBH₄) is a common and mild reducing agent capable of selectively reducing the carbonyl group to furnish an allylic alcohol. The selectivity of NaBH₄ for 1,2-reduction is often enhanced by using specific reaction conditions, such as polar protic solvents and low temperatures.
In a key modification known as the Luche reduction, lanthanide chlorides like cerium(III) chloride (CeCl₃) are used in conjunction with NaBH₄. This combination significantly enhances the selectivity for 1,2-reduction, effectively suppressing the competing 1,4-conjugate addition. The cerium ion is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack to the carbonyl carbon.
Table 1: Stoichiometric Reagents for Reduction of α,β-Unsaturated Ketones
| Reagent | Typical Selectivity | Notes |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Primarily 1,2-reduction | Selectivity can be solvent and temperature-dependent. |
| Luche Reduction (NaBH₄/CeCl₃) | Highly selective 1,2-reduction | Effective for suppressing conjugate addition. |
| Diisobutylaluminium Hydride (DIBAL-H) | 1,2-reduction | Often used at low temperatures to control reactivity. |
| Lithium Aluminium Hydride (LiAlH₄) | Can lead to mixtures | A stronger reducing agent; may reduce both C=O and C=C bonds. |
Catalytic Hydrogenation and Transfer Hydrogenation Approaches
Catalytic methods offer a more atom-economical and safer alternative to stoichiometric hydrides by avoiding the use of large quantities of reagents or hydrogen gas. rsc.org
Catalytic Hydrogenation involves the use of molecular hydrogen (H₂) with a metal catalyst. While traditional catalysts often reduce both the carbonyl and the alkene, specialized systems have been developed for selective C=O reduction. For instance, a robust Ru-PNNP catalyst system has been shown to be effective for the asymmetric hydrogenation of α,β-unsaturated ketones to allylic alcohols. researchgate.net
Transfer Hydrogenation is a particularly convenient method that uses a hydrogen donor molecule, such as a secondary alcohol (e.g., isopropanol) or formic acid, in place of H₂ gas. rsc.org This technique has been extensively studied for the selective reduction of α,β-unsaturated carbonyls. rsc.org A variety of homogeneous and heterogeneous metal catalysts, including those based on ruthenium, rhodium, and iridium, are effective. rsc.org Manganese complexes with β-amino phosphine ligands have also been employed, demonstrating the ability to selectively reduce chalcones to the saturated ketone, which can be further converted to the alcohol with prolonged reaction times. acs.org
Table 2: Catalytic Hydrogenation and Transfer Hydrogenation Systems
| Catalyst System | Hydrogen Source | Reaction Type | Key Features |
|---|---|---|---|
| Ru-PNNP Complexes | H₂ | Asymmetric Hydrogenation | Provides chiral allylic alcohols with high enantioselectivity. researchgate.net |
| Iridium Complexes | Formic Acid / Water | Transfer Hydrogenation | Can favor 1,4-reduction but conditions can be tuned. mdpi.com |
| Mn-PN Ligand Complexes | 2-Propanol | Transfer Hydrogenation | Shows chemoselectivity that can be controlled by reaction time. acs.org |
| Raney Ni-Al Alloy | Water | Aqueous Reduction | Can yield the saturated alcohol as the main product. lew.ro |
Stereoselective Reduction for Chiral Allylic Alcohols
The creation of chiral allylic alcohols from prochiral α,β-unsaturated ketones is a significant goal in asymmetric synthesis. This can be achieved through enzymatic or catalytic methods.
Enzymatic reductions offer high enantioselectivity under mild conditions. For example, perakine reductase (PR) has been used for the enantioselective reduction of various α,β-unsaturated ketones, producing α-chiral allylic alcohols with excellent enantioselectivity. acs.org Ketoreductases are another class of enzymes capable of selectively reducing the carbonyl group with high stereocontrol. chemrxiv.org
Asymmetric catalytic reductions employ chiral metal complexes or chiral reagents. The Midland Alpine-Borane® reduction is a classic example of a stoichiometric method using a chiral borane reagent. chemrxiv.org More recently, catalytic versions of such reductions have been developed. chemrxiv.orged.ac.uk Asymmetric transfer hydrogenation using chiral catalysts, such as Ru(II)-BINAP combined with a diamine, can effectively convert cyclic enones into chiral allylic alcohols. researchgate.net
Table 3: Examples of Stereoselective Reduction Methods
| Method | Catalyst/Reagent | Substrate Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Enzymatic Reduction | Perakine Reductase | α,β-Unsaturated Ketones | Excellent ee reported. acs.org |
| Asymmetric Hydrogenation | RuPHOX-Ru | Cyclic α,β-Unsaturated Ketones | Up to 99.9% ee. researchgate.net |
| Asymmetric Transfer Hydrogenation | Ru(II)-BINAP-diamine | Cyclic Enones | High enantioselectivity. researchgate.net |
| Midland Reduction (Catalytic) | Myrtanyl Borane (20 mol%) | Propargylic Ketones | Up to 89% ee. ed.ac.uk |
Direct Nucleophilic Substitution Pathways for Allylic Alcohol Functionalization
Allylic alcohols, including this compound, are valuable intermediates because the hydroxyl group can be replaced by various nucleophiles. acs.org However, since the hydroxyl group is a poor leaving group, its activation is necessary, often through the use of Lewis or Brønsted acids. acs.org
Lewis Acid-Mediated Direct Allylic Substitutions
Lewis acids activate allylic alcohols by coordinating to the hydroxyl oxygen, which facilitates its departure and generates an allylic carbocation intermediate. wikipedia.org This intermediate can then be attacked by a nucleophile. This strategy is employed in transition metal-catalyzed reactions where a Lewis acid is used as a co-catalyst. For instance, iridium-catalyzed allylic substitutions can be promoted by Lewis acids like zinc triflate (Zn(OTf)₂). ethz.ch Similarly, Friedel-Crafts-type reactions of allylic alcohols with electron-rich arenes can be catalyzed by various Lewis acids, including InCl₃, InBr₃, and FeCl₃. sc.edu
Brønsted Acid-Promoted Allylic Conversions
Brønsted acids promote allylic substitutions by protonating the hydroxyl group, converting it into a good leaving group (water). sc.eduthieme-connect.com This approach avoids the use of metals and is often operationally simple. thieme-connect.com Chiral Brønsted acids, such as derivatives of phosphoric acid, can be used to achieve asymmetric transformations. For example, a chiral Brønsted acid has been shown to catalyze an asymmetric intramolecular allylic amination reaction, providing access to chiral hydroquinolines. rsc.org Diphenyl phosphate has also been reported as an effective catalyst for intramolecular Friedel-Crafts reactions of indoles with tertiary allylic alcohols. sc.edu
Transition Metal-Catalyzed Direct Substitutions
Transition metal catalysis provides powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. For allylic systems, these methods allow for the direct substitution of the hydroxyl group or the activation of adjacent C-H bonds, offering atom-economical alternatives to traditional multi-step sequences.
Palladium catalysis is preeminent in the functionalization of allylic substrates. The direct activation of allylic alcohols, avoiding their pre-conversion to more reactive leaving groups like halides or acetates, is a significant advancement in sustainable chemistry. researchgate.net These reactions typically proceed through the formation of a π-allylpalladium intermediate, which can then be attacked by a wide range of nucleophiles. wikipedia.orglibretexts.org
For a molecule like this compound, the hydroxyl group can be activated in situ or transformed into a carbonate or acetate to facilitate palladium-catalyzed allylic substitution. This strategy, often referred to as the Tsuji-Trost reaction, enables the introduction of diverse carbon and heteroatom nucleophiles at the allylic position. acs.org Research has demonstrated that palladium(0) catalysts, often supported by phosphine ligands, are highly effective for the allylation of various nucleophiles using allylic alcohols directly. acs.orglibretexts.org The reaction's efficiency can be enhanced by co-catalysts or specific solvent systems that promote the formation of the key π-allylpalladium complex. libretexts.org
Furthermore, palladium catalysts can facilitate reductive coupling reactions of allylic alcohols, using hydrogen as a benign reductant, to form C-C bonds. organicchemistrytutor.com
Table 1: Examples of Palladium-Catalyzed Allylic Substitution Reactions
| Catalyst System | Allylic Substrate | Nucleophile | Product Type | Yield (%) | Reference |
| Pd(PPh₃)₄ / Et₃B | Allyl Alcohol | Indole | C3-Allylated Indole | High | pressbooks.pub |
| [(η³-allyl)Pd(cod)]BF₄ / Ligand | Allyl Alcohol | Amine | Allylamine | - | researchgate.net |
| Pd₂(dba)₃ / Phosphoramidite / (S)-1 | Allylic Alcohol | Amine | Chiral Allylic Amine | up to 92% ee | libretexts.org |
| Pd(OAc)₂ / Pyrrolidine | Allylic Alcohol | Simple Ketone | α-Allylated Ketone | High | libretexts.org |
While palladium, rhodium, and iridium have dominated the field of asymmetric allylic amination, molybdenum-based catalysts have emerged as a cost-effective and environmentally friendly alternative. nih.govorganic-chemistry.org Molybdenum-catalyzed protocols have been developed for the highly regio- and enantioselective amination of allylic substrates, particularly branched allylic carbonates derived from allylic alcohols. nih.govnih.govresearchgate.net
These reactions exhibit excellent control over regioselectivity, allowing for the preferential formation of either branched or linear allylic amine products. nih.gov For a substrate like this compound, conversion to the corresponding carbonate would make it amenable to this methodology. The use of a chiral Schiff base ligand in conjunction with a molybdenum catalyst can achieve high enantioselectivity, providing access to valuable chiral amine building blocks. nih.gov This method is compatible with a broad range of amines, including complex and bioactive molecules, and has been successfully applied to the total synthesis of chiral drugs. nih.govnih.govresearchgate.net
Table 2: Molybdenum-Catalyzed Regio- and Enantioselective Allylic Amination
| Catalyst System | Substrate | Nucleophile | Key Features | Yield (%) | Ref. |
| (C₇H₈)Mo(CO)₃ / (S,S-L2) | Branched Allylic Carbonates | Various Amines | >20:1 b/l regioselectivity, >99% ee | up to 96 | nih.gov |
| MoO₃/TiO₂ | Allyl Alcohol | Amines | Dehydrative allylation, reusable catalyst | Good | organic-chemistry.org |
| Molybdenum Peroxo Complexes | Alkenes | Aryl Amines | Regioselective amination with t-BuOOH | - | rsc.org |
Ruthenium-catalyzed C-H activation has become a powerful strategy for forming C-C bonds by directly functionalizing otherwise inert C-H bonds. nih.gov In the context of allylic systems, ruthenium catalysts can mediate the C-H allylation of various substrates using allylic alcohols as the allylating agent. nih.govacs.orgnih.gov This approach is highly atom-economical as it avoids the need for pre-functionalized substrates. nih.gov
For instance, a robust Ru(II)-catalyzed C-H allylation of electron-deficient alkenes with allyl alcohols has been developed, providing access to 1,4-diene skeletons with excellent regio- and stereoselectivity. acs.orgnih.gov The reaction often employs a directing group on the substrate to control the site of C-H activation. nih.gov This methodology could be used to couple the 4-(2,3,6-trimethylphenyl)but-3-en-2-yl moiety to a variety of organic molecules, showcasing the potential of using the target allylic alcohol as a building block for more complex structures. These reactions can often be performed in environmentally benign solvents like water. nih.govacs.orgnih.gov
Table 3: Ruthenium-Catalyzed C-H Allylation with Allyl Alcohols
| Catalyst | Substrate | Allylating Agent | Solvent | Key Features | Yield (%) | Ref. |
| Ru(II) complex | Acrylamides | Allyl Alcohols | Aqueous | High regio- and stereoselectivity | Moderate to Good | nih.gov |
| Ru(II) complex | Indoles (N-pyridyl directed) | Allyl Alcohols | - | Exclusive C2-allylation, γ-selective | Good | researchgate.net |
Isomerization and Rearrangement Strategies for Allylic Alcohol Systems
Isomerization and rearrangement reactions of allylic alcohols provide strategic pathways to valuable carbonyl compounds and other isomeric structures. These transformations can be promoted by transition metal catalysts or mediated by bases, often proceeding with high efficiency and stereospecificity.
Transition metal complexes are highly effective catalysts for the isomerization of allylic alcohols into their corresponding carbonyl compounds (ketones or aldehydes). bohrium.comrsc.org This redox-neutral process is completely atom-economical and serves as a powerful synthetic tool. bohrium.com Various complexes of ruthenium, iridium, and rhodium have been shown to be particularly active in this transformation. researchgate.net
The mechanism generally involves the formation of a metal-hydride species through the transfer of hydrogen from the alcohol to the metal center, followed by re-addition to form the enol or enolate, which then tautomerizes to the stable carbonyl product. For a secondary allylic alcohol like this compound, this isomerization would yield the corresponding saturated ketone, 4-(2,3,6-trimethylphenyl)butan-2-one. Catalyst design has led to highly efficient systems that operate under mild conditions. bohrium.comrsc.org
Table 4: Transition Metal-Catalyzed Isomerization of Allylic Alcohols
| Catalyst Type | Substrate Type | Product Type | Key Features | Reference |
| Ruthenium | Primary & Secondary Allylic Alcohols | Aldehydes & Ketones | High activity, can be performed in water | bohrium.comresearchgate.netresearchgate.net |
| Iridium | Primary & Secondary Allylic Alcohols | Aldehydes & Ketones | Efficient for tandem isomerization/bond-formation | rsc.orgresearchgate.net |
| Rhodium | Primary & Secondary Allylic Alcohols | Aldehydes & Ketones | Used in tandem reactions | rsc.orgresearchgate.net |
| Vanadium, Molybdenum, Rhenium Oxo Complexes | Allylic Alcohols | Isomerized Allylic Alcohols | 1,3-allylic rearrangement | academie-sciences.fr |
While transition metals are commonly employed, isomerization of allylic alcohols can also be achieved using only a base catalyst. nih.govacs.org This approach is particularly effective for electron-deficient allylic alcohols. nih.govacs.org The reaction is initiated by deprotonation of the alcohol, and mechanistic studies suggest the formation of an intimate ion pair that allows for efficient and often stereospecific hydrogen transfer, converting the allylic alcohol into a carbonyl compound. nih.govacs.org This metal-free method offers a milder and potentially more sustainable alternative to some transition metal-catalyzed processes. nih.govacs.org
Base-mediated allylation reactions typically involve the use of a base to deprotonate a carbon or heteroatom nucleophile, which then attacks an allylic electrophile. In a "deacylative allylation" strategy, an allylic alkoxide (formed from an allylic alcohol and a base) can induce a retro-Claisen condensation on a suitable ketone substrate. This process generates both the carbanion nucleophile and an allylic acetate electrophile in situ, which can then be coupled using a palladium catalyst. This demonstrates a synergistic interplay between base-mediation and transition metal catalysis.
Table 5: Base-Mediated Isomerization of Allylic Alcohols
| Base | Substrate Type | Key Mechanistic Feature | Outcome | Reference |
| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Electron-Deficient Allylic Alcohols | Stereospecific pathway via intimate ion pair | High transfer of chirality | acs.org |
| Various (KOH, tBuOK, DBU, etc.) | Allylic Alcohols | Metal Cation-Assisted (MCA) or Ion Pair-Assisted (IPA) | Isomerization to carbonyls; efficiency depends on base/cation | acs.org |
| Chiral Lithium Amides | meso-Epoxides | Asymmetric rearrangement | Enantioenriched Allylic Alcohols | rsc.org |
Asymmetric Synthesis and Kinetic Resolution of Chiral this compound Derivatives
The creation of single-enantiomer chiral alcohols from racemic or prochiral precursors is a formidable challenge. Dynamic kinetic resolution (DKR) and related enantioconvergent methods have emerged as powerful tools to overcome the 50% theoretical yield limit of classical kinetic resolutions. These strategies often involve the in situ racemization of the starting material, allowing for the conversion of the entire substrate pool into a single, highly enantioenriched product.
A highly effective strategy for the asymmetric synthesis of chiral alcohols from racemic allylic alcohols is the combination of metal-catalyzed isomerization and asymmetric hydrogenation in a single pot. This process, often termed an isomerization-dynamic kinetic resolution cascade, allows for the conversion of a racemic mixture of an allylic alcohol into a single enantiomer of the corresponding saturated alcohol with high diastereo- and enantioselectivity. acs.org
For a substrate such as this compound, this process would involve an initial base-promoted isomerization to an equilibrium mixture of enantiomeric allylic alcohols, followed by a ruthenium-catalyzed asymmetric hydrogenation that selectively converts one enantiomer to the desired product while the other is continuously racemized. acs.org Ruthenium complexes bearing diamine diphosphine ligands have proven to be particularly effective for this transformation. acs.org
Another powerful approach is the iridium-catalyzed enantioconvergent isomerization-hydrogenation. diva-portal.org In this methodology, a mixture of all four isomers of an allylic alcohol can be converted into a single diastereomeric tertiary alcohol with exceptional enantiomeric excess and diastereomeric ratio. nih.gov The key to this process is a stereodetermining 1,3-rearrangement of the allylic alcohol, followed by hydrogenation. nih.gov Iridium complexes featuring N,P-ligands are often the catalysts of choice for this type of transformation. nih.govresearchgate.net
The application of these methodologies to analogous allylic alcohols has demonstrated broad substrate scope and high efficiency, as illustrated in the following table.
| Catalyst System | Substrate (Analogous to Target) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Ru-Diamine Diphosphine / tBuOK | Racemic Aromatic Allylic Alcohols | >99:1 | >99% | acs.org |
| Ir-N,P Ligand | Mixture of 4 Isomeric Allylic Alcohols | up to 99:1 | up to 99% | nih.gov |
The success of enantioselective transformations hinges on the rational design of chiral catalysts. For the asymmetric hydrogenation of allylic alcohols like this compound, the ligand architecture plays a pivotal role in dictating the stereochemical outcome.
Chiral phosphine ligands are central to the design of effective catalysts for asymmetric hydrogenation. sigmaaldrich.com These ligands can be broadly categorized as having either backbone chirality or P-chirality (where the phosphorus atom is the stereogenic center). tcichemicals.comnih.gov Key design principles include:
Rigidity and Conformation: Conformationally rigid ligands create a well-defined chiral pocket around the metal center, which enhances facial discrimination of the prochiral substrate. nih.gov
Steric Hindrance: Bulky substituents on the phosphine ligand can create steric repulsion that favors the binding of the substrate in a specific orientation, leading to high enantioselectivity.
Electronic Properties: The electron-donating or -withdrawing nature of the ligand can influence the reactivity and selectivity of the metal catalyst. sigmaaldrich.com
For iridium-catalyzed hydrogenations, N,P-ligands, which contain both a nitrogen and a phosphorus donor atom, have been shown to be highly effective. researchgate.net The modular nature of these ligands allows for systematic tuning of both steric and electronic properties to optimize catalyst performance for a given substrate.
Ruthenium-based catalysts, often in combination with chiral diamine and diphosphine ligands, are also widely used for the asymmetric hydrogenation of a variety of functionalized olefins, including allylic alcohols. organic-chemistry.orgnih.govacs.org The combination of a chiral diamine and a chiral diphosphine can lead to a highly effective catalytic system where both ligands contribute to the asymmetric induction.
The following table summarizes key features of chiral ligands used in analogous transformations.
| Ligand Type | Key Design Feature | Metal | Application | Reference |
| P-Chirogenic Phosphines | Stereogenic phosphorus atoms | Rhodium, Iridium | Asymmetric Hydrogenation | tcichemicals.comnih.gov |
| Atropisomeric Bisphosphines (e.g., BINAP) | Axial chirality | Ruthenium | Asymmetric Hydrogenation | shu.edu |
| N,P-Ligands | Combination of hard (N) and soft (P) donors | Iridium | Asymmetric Hydrogenation | researchgate.net |
| Diamine-Diphosphine Combinations | Cooperative chirality | Ruthenium | Dynamic Kinetic Resolution | acs.org |
Mechanistic Elucidation and Advanced Computational Investigations of Allylic Alcohol Reactivity
Reaction Mechanism Profiling for Transformations Involving 4-(2,3,6-Trimethylphenyl)but-3-en-2-ol Scaffolds
Transformations of allylic alcohols often proceed via transition metal catalysis, with palladium-based systems being particularly prominent. rsc.orgresearchgate.net The core of these reactions involves the activation of the C–OH bond, which is challenging due to the poor leaving group nature of the hydroxide (B78521) ion.
The generally accepted mechanism for palladium-catalyzed allylic substitution reactions involves a catalytic cycle initiated by the coordination of a Pd(0) species to the double bond of the allylic alcohol. mdpi.com This is followed by the oxidative addition of the carbon-hydroxyl bond to the metal center, cleaving the C-O bond and forming the key intermediate: a cationic (π-allyl)palladium(II) complex. mdpi.comresearchgate.net The hydroxide anion is liberated in this step, and subsequent reaction with a nucleophile on the π-allyl complex, followed by reductive elimination, regenerates the Pd(0) catalyst and yields the final product.
Direct activation of the C-OH bond is energetically demanding. mdpi.com Therefore, the reaction often requires either a Lewis acid co-catalyst to activate the hydroxyl group or specific ligands that facilitate this step. acs.org For instance, mechanistic studies have shown that additives like 1,3-diethylurea (B146665) can assist in the C–O bond activation through hydrogen bonding. mdpi.com In some proposed mechanisms, the formation of a palladium-hydride intermediate is suggested to be involved in the C-O bond dissociation. researchgate.net Another pathway involves the in-situ conversion of the alcohol to a carbonate using CO₂, which then undergoes oxidative addition more readily. acs.org
The structure of the resulting (π-allyl)palladium intermediate is central to the reaction's outcome. For a substrate like this compound, the palladium can coordinate to the allyl fragment, with the bulky trimethylphenyl group influencing the steric environment and subsequent reactivity of the complex.
Table 1: Key Steps in a General Palladium-Catalyzed Allylic Alcohol Functionalization Cycle
| Step | Description | Key Species Involved |
| 1. Ligand Exchange | The allylic alcohol substrate displaces a ligand on the Pd(0) catalyst to form a Pd(0)-olefin complex. | Pd(0)Ln, Allylic Alcohol |
| 2. Oxidative Addition | The C-OH bond of the coordinated alcohol is cleaved, forming a (π-allyl)Pd(II) complex. This is often the rate-determining step. | Pd(0)-olefin complex, (π-allyl)Pd(II) complex |
| 3. Nucleophilic Attack | A nucleophile attacks one of the terminal carbons of the π-allyl ligand. | (π-allyl)Pd(II) complex, Nucleophile |
| 4. Reductive Elimination | The new C-nucleophile bond is fully formed, and the product dissociates, regenerating the active Pd(0) catalyst. | Product, Pd(0)Ln |
Computational studies, particularly Density Functional Theory (DFT), have been instrumental in characterizing the transition states (TS) of these catalytic cycles. For the direct activation of allylic alcohols, the oxidative addition step (C–O bond cleavage) is frequently identified as the rate-determining step of the entire catalytic process. mdpi.comresearchgate.net
The activation energy for this step is significantly influenced by how the hydroxyl group is activated. DFT calculations have shown that hydrogen-bonding interactions, for example with a urea-based additive or a protic solvent like methanol, can stabilize the transition state where the C-O bond is breaking and the O-H bond is being protonated, thereby lowering the activation barrier. mdpi.com In the absence of such activators, the calculated energy barrier for direct C-OH oxidative addition is typically high.
Kinetic analyses of related systems provide evidence for the proposed rate-determining steps. For instance, in the palladium-catalyzed synthesis of allylic silanes and boronates from allylic alcohols, kinetic studies indicated that the turnover-limiting step was transmetalation, a step that occurs after the formation of the (π-allyl)palladium complex. acs.org This highlights that the specific reaction partners and conditions dictate the energetic landscape of the catalytic cycle.
Substituents on the allylic alcohol scaffold exert profound steric and electronic effects that can dictate the reaction's rate, regioselectivity, and stereoselectivity. ucsb.edulumenlearning.com
Electronic Effects : The 2,3,6-trimethylphenyl group on the this compound scaffold is electron-donating due to the inductive and hyperconjugative effects of the methyl groups. libretexts.org This electron-donating nature can influence the electronic density of the π-allyl system in the palladium intermediate. Increased electron density on the aromatic ring could potentially affect the stability of the π-allyl complex and the rates of subsequent steps. For instance, in Suzuki-Miyaura couplings of related systems, arylboronic acids with electron-donating groups have been observed to give better yields. researchgate.net
Steric Effects : The steric bulk of the 2,3,6-trimethylphenyl group is substantial. This steric hindrance would play a critical role in several stages of the reaction. Firstly, it could influence the initial coordination of the palladium catalyst. More importantly, it would strongly direct the regioselectivity of the nucleophilic attack on the (π-allyl)palladium intermediate. Nucleophiles will preferentially attack the less sterically hindered terminal carbon of the allyl fragment, a well-established principle in Tsuji-Trost reactions. mdpi.comnih.gov The significant bulk of the trimethylphenyl group would be expected to provide very high selectivity for attack at the distal carbon atom.
Density Functional Theory (DFT) Applications in Allylic Alcohol Reaction Systems
DFT has become an indispensable tool for obtaining a deep, molecular-level understanding of complex catalytic reactions involving allylic alcohols. nih.govmdpi.com It allows for the characterization of short-lived intermediates and high-energy transition states that are often inaccessible to experimental observation. mdpi.com
DFT calculations provide a quantitative picture of the reaction's potential energy surface. By computing the Gibbs free energies of reactants, intermediates, transition states, and products, researchers can construct a complete energy profile for a proposed catalytic cycle. nih.gov
These profiles allow for the direct comparison of different mechanistic pathways. For example, in the palladium-catalyzed allylation of primary amines with allylic alcohols, DFT calculations were used to compare a mechanism involving cationic hydridopalladium complexes with a more traditional mechanism involving the decomplexation of a coordinated allylammonium species, finding the latter to be energetically favored. nih.gov
Table 2: Representative Calculated Activation Free Energies (ΔG‡) for Key Steps in Allylic Alcohol Reactions
| Reaction System | Elementary Step | Calculated ΔG‡ (kcal/mol) | Computational Method |
| Pd-catalyzed amination of allyl alcohol | C-O Oxidative Addition (assisted by ammonium) | ~11.0 | B3LYP |
| Pd-catalyzed amination of allyl alcohol | Nucleophilic attack on π-allyl complex | ~15-20 | B3PW91/PCM |
| Base-catalyzed isomerization of allyl alcohol | Rate-limiting deprotonation | ~20-25 | B3LYP-D3(BJ) |
Note: These values are illustrative and taken from studies on model allylic alcohol systems. The exact values for the this compound scaffold would require specific calculations.
DFT modeling provides crucial insights into the non-covalent and covalent interactions between the catalyst and the substrate. For the this compound scaffold, models can visualize the initial docking of the substrate to the palladium center, revealing how the steric bulk of the trimethylphenyl group and the attached ligands influence the preferred binding geometry.
The role of ligands is particularly amenable to computational study. DFT calculations, often combined with charge decomposition analysis, can quantify the electronic properties of different ligands (e.g., phosphines) and correlate them with catalytic activity. nih.gov For example, it has been shown that strong π-acceptor ligands can favor certain steps in the catalytic cycle, in agreement with experimental observations. nih.gov
Moreover, computational models can elucidate the precise role of activating agents. DFT studies have demonstrated how Lewis acids like BF₃, generated in situ, can coordinate to the hydroxyl group of the allylic alcohol. acs.org This coordination polarizes the C-O bond, making it a better leaving group and facilitating the subsequent oxidative addition by the palladium catalyst. acs.org Similarly, the cooperative hydrogen-bonding network between a urea (B33335) additive, a ligand, and the allylic alcohol substrate has been explicitly modeled, showing how these interactions pre-organize the substrate for the rate-limiting C-O bond cleavage. mdpi.com
Theoretical Prediction of Regio- and Stereoselectivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the outcomes of chemical reactions involving complex molecules like this compound. These theoretical models can elucidate the factors governing regioselectivity and stereoselectivity in reactions at the allylic alcohol moiety.
Regioselectivity in reactions such as palladium-catalyzed allylic alkylation is determined by the relative energies of the transition states leading to different constitutional isomers. For an unsymmetrical allylic substrate like this compound, a nucleophile can attack at either the C2 or C4 position of the π-allyl intermediate. DFT calculations can model these transition states, and the calculated energy barriers can predict the major regioisomer. The steric hindrance imposed by the 2,3,6-trimethylphenyl group is expected to be a dominant factor, directing nucleophilic attack to the less hindered carbon of the allyl system.
Stereoselectivity is also amenable to theoretical prediction. The facial selectivity of an incoming reagent is governed by the steric and electronic properties of the substrate and catalyst. For instance, in an epoxidation reaction, the approach of the oxidizing agent to either face of the double bond can be modeled. The calculated transition state energies for each pathway can predict which diastereomer will be formed preferentially. The bulky trimethylphenyl group in this compound would likely create a significant steric bias, leading to high stereoselectivity.
A hypothetical DFT study on the epoxidation of this compound might yield data similar to that presented in the table below, illustrating the energy differences between the two diastereomeric transition states.
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS1 (Re-face attack) | 0.0 | (2R,3S)- or (2S,3R)-epoxide |
| TS2 (Si-face attack) | +3.5 |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics Simulations and Ab Initio Studies for Complex Allylic Alcohol Systems
MD simulations can model the conformational landscape of flexible molecules like this compound in solution. This is crucial because the reactivity of the allylic alcohol can be highly dependent on its preferred conformation. For example, the orientation of the hydroxyl group and the bulky aromatic substituent can influence the accessibility of the double bond and the hydroxyl group to reagents. MD simulations can reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior.
Ab initio methods, which are based on first principles of quantum mechanics, can be used to study reaction mechanisms in great detail. For instance, in the acid-catalyzed dehydration of an allylic alcohol, ab initio calculations can map out the entire potential energy surface of the reaction. This would involve locating the structures and energies of the reactants, intermediates (such as carbocations), transition states, and products. These studies can provide definitive evidence for a proposed mechanism, such as whether the reaction proceeds through an E1 or E2 pathway.
The following table summarizes the types of insights that can be gained from these advanced computational methods for a hypothetical reaction of an allylic alcohol.
| Computational Method | Information Obtained | Relevance to Reactivity |
| Molecular Dynamics | Conformational preferences, solvent effects | Substrate availability, directing effects of functional groups |
| Ab Initio Calculations | Reaction pathways, transition state structures, activation energies | Mechanistic elucidation, prediction of reaction feasibility and rates |
Advanced Spectroscopic Characterization and Definitive Structure Elucidation of 4 2,3,6 Trimethylphenyl but 3 En 2 Ol and Functional Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and multidimensional experiments allows for the unambiguous assignment of all proton and carbon signals.
High-Resolution 1D NMR (¹H and ¹³C NMR) Spectral Interpretation
The 1D ¹H and ¹³C NMR spectra provide initial, crucial information regarding the chemical environment of each nucleus. The expected chemical shifts for 4-(2,3,6-trimethylphenyl)but-3-en-2-ol are based on the distinct functional groups present: a substituted aromatic ring, an olefinic double bond, a secondary alcohol, and multiple methyl groups.
¹H NMR Spectrum: The proton spectrum is anticipated to show distinct signals for each non-equivalent proton. The aromatic region would display two doublets corresponding to the two aromatic protons on the trimethylphenyl ring. The olefinic protons on the but-3-en-2-ol side chain would appear as doublets of doublets due to coupling to each other (geminal coupling is absent) and to the adjacent carbinol proton. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would present as a multiplet. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The three methyl groups on the aromatic ring are non-equivalent and are expected to appear as three distinct singlets, while the methyl group adjacent to the carbinol carbon would be a doublet due to coupling with the carbinol proton. researchgate.netupi.edu
¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, corresponding to each carbon atom in the molecule. The aromatic region would contain six signals: three for the quaternary (methyl-substituted) carbons and three for the carbons bearing protons. Two signals would appear in the olefinic region (~120-140 ppm). The carbon atom attached to the hydroxyl group (C-2) would resonate in the typical range for a secondary alcohol (~65-75 ppm). The four methyl carbons would be found in the upfield region of the spectrum (<30 ppm). researchgate.netupi.edu
Interactive Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | ~7.0-7.2 | d | ~7-8 |
| Aromatic-H | ~6.9-7.1 | d | ~7-8 |
| C3-H (Olefinic) | ~6.5-6.7 | d | ~15-16 (E-isomer) |
| C4-H (Olefinic) | ~6.1-6.3 | dd | ~15-16, ~6-7 (E-isomer) |
| C2-H (Carbinol) | ~4.4-4.6 | m | - |
| OH | Variable | br s | - |
| C1-H₃ (Methyl) | ~1.2-1.4 | d | ~6-7 |
| Ar-CH₃ (x3) | ~2.1-2.4 | s | - |
Interactive Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (Methyl) | ~22-25 |
| C2 (Carbinol) | ~67-72 |
| C3 (Olefinic) | ~128-133 |
| C4 (Olefinic) | ~133-138 |
| Aromatic C (quaternary) | ~135-140 |
| Aromatic C-H | ~125-130 |
| Ar-CH₃ | ~18-22 |
Multidimensional NMR Techniques (e.g., gHMQC, gHMBC, COSY, NOESY, TOCSY) for Connectivity and Proximity Analysis
While 1D NMR provides foundational data, 2D NMR experiments are essential for assembling the molecular structure by establishing connectivity and spatial relationships. mdpi.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a key COSY correlation would be observed between the olefinic protons (C3-H and C4-H) and between the C4-H and the carbinol proton (C2-H). Another crucial correlation would link the carbinol proton (C2-H) to the adjacent methyl protons (C1-H₃), confirming the butenol (B1619263) sidechain structure.
gHMQC/gHSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would be used to definitively assign each proton signal to its corresponding carbon signal, for instance, linking the olefinic proton signals to the olefinic carbon signals.
gHMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (2-3 bond) correlations between protons and carbons. It is critical for connecting different fragments of the molecule. Key HMBC correlations would include:
Correlations from the aromatic methyl protons to the quaternary and protonated aromatic carbons, confirming the substitution pattern on the phenyl ring.
A correlation from the C4-H olefinic proton to the aromatic carbons, unequivocally linking the butenol side chain to the trimethylphenyl group.
Correlations from the C1-methyl protons to both the C2 (carbinol) and C3 (olefinic) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy)/ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This is vital for determining stereochemistry and conformation.
TOCSY (Total Correlation Spectroscopy): This experiment can identify all protons within a coupled spin system. For this molecule, a TOCSY experiment could highlight the entire butenol sidechain spin system (from C1-H₃ to C4-H).
Stereochemical Elucidation via Coupling Constant Analysis and NOE Difference Spectroscopy
The geometry of the double bond (E or Z configuration) is a key stereochemical feature. uou.ac.in
Coupling Constant Analysis: The magnitude of the coupling constant (J-value) between the two olefinic protons (C3-H and C4-H) is diagnostic of the double bond geometry. A large coupling constant, typically in the range of 12-18 Hz, is characteristic of a trans (E) configuration, while a smaller J-value of 7-12 Hz indicates a cis (Z) configuration.
NOE Difference Spectroscopy: This experiment provides definitive proof of stereochemistry. By irradiating a specific proton, an enhancement of the signal (a Nuclear Overhauser Effect or NOE) is observed for protons that are spatially close.
For the E-isomer , irradiation of the C3-H proton would be expected to show an NOE to the C4-H proton, but not to the aromatic protons.
For the Z-isomer , irradiation of the C3-H proton would show a significant NOE to the nearby aromatic protons, establishing their proximity on the same side of the double bond.
Advanced NMR Applications (e.g., Spin Decoupling, Chemical Shift Reagents)
For complex spectra with overlapping signals, advanced techniques can be employed.
Spin Decoupling: In a proton spin decoupling experiment, a specific proton resonance is irradiated, which causes its coupling interactions with other protons to disappear. For example, irradiating the carbinol proton (C2-H) would simplify the signal for the C4-H proton from a doublet of doublets to a simple doublet, confirming their coupling relationship.
Chemical Shift Reagents: Lanthanide shift reagents are paramagnetic complexes that can be added to an NMR sample. They coordinate to Lewis basic sites, such as the hydroxyl group in this molecule. This coordination induces significant changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion. This can be used to resolve overlapping signals and provide additional structural information based on the relative shift changes.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns. libretexts.orgchemguide.co.uk The choice of ionization technique significantly influences the resulting mass spectrum.
Electron Ionization and Electrospray Ionization Fragmentation Patterns
Electron Ionization (EI): EI is a high-energy ("hard") ionization technique that leads to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺˙) and numerous fragment ions. For this compound (MW = 190.28), the EI spectrum would be expected to show:
A molecular ion peak at m/z 190.
Loss of a methyl group ([M-15]⁺) resulting in a peak at m/z 175.
Loss of a water molecule ([M-18]⁺˙) from the alcohol, giving a peak at m/z 172. This is a very common fragmentation for alcohols.
Alpha-cleavage adjacent to the oxygen, leading to the loss of a CH₃ radical to form an ion at m/z 175, or loss of the butenyl chain.
A prominent peak at m/z 133, corresponding to the stable trimethylbenzyl cation, formed by cleavage of the C4-C(Aryl) bond. This is often the base peak in related structures. docbrown.info
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically results in little to no fragmentation. It is used to determine the molecular weight of the intact molecule. In positive ion mode, ESI would produce the protonated molecule [M+H]⁺ at m/z 191 or adducts such as the sodium adduct [M+Na]⁺ at m/z 213. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation. The most likely initial fragmentation in MS/MS would be the neutral loss of water (18 Da), resulting in a product ion at m/z 173.
Interactive Table: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity | Ionization Mode |
| 191 | [M+H]⁺ | ESI |
| 190 | [M]⁺˙ | EI |
| 175 | [M-CH₃]⁺ | EI |
| 173 | [M+H-H₂O]⁺ | ESI-MS/MS |
| 172 | [M-H₂O]⁺˙ | EI |
| 133 | [C₁₀H₁₃]⁺ (trimethylbenzyl cation) | EI |
| 43 | [C₃H₃]⁺ or [CH₃CO]⁺ | EI |
Characterization of Allylic Cleavages and Rearrangements in Aryl-Allylic Alcohol Ions
The mass spectrometric fragmentation of alcohols, particularly aryl-allylic alcohols like this compound, is governed by distinct and predictable pathways that provide significant structural information. The primary fragmentation mechanisms for alcohols under electron ionization (EI) are α-cleavage and dehydration. libretexts.orglibretexts.org
In the context of this compound, α-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. This process results in the formation of a neutral radical and a resonance-stabilized, oxygen-containing cation. libretexts.org Another common pathway is dehydration, which involves the elimination of a water molecule (18 amu), leading to the formation of an alkene radical cation. libretexts.orglibretexts.org
| Fragmentation Pathway | Neutral Loss | Proposed Fragment Ion (m/z) | Description |
|---|---|---|---|
| Dehydration | H₂O (18.01 u) | 172 | Loss of a water molecule from the molecular ion, a characteristic fragmentation for alcohols. libretexts.org |
| α-Cleavage | CH₃ (15.02 u) | 175 | Loss of a methyl radical from the carbon bearing the hydroxyl group, resulting in a resonance-stabilized cation. libretexts.org |
| Allylic Cleavage | C₃H₅O (57.03 u) | 133 | Cleavage of the C2-C3 bond, leading to the formation of a stable trimethylbenzyl cation. |
| α-Cleavage | C₁₀H₁₁ (131.08 u) | 59 | Loss of the trimethylphenylpropene radical, resulting in the [CH₃CHOH]⁺ fragment. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the definitive identification of organic compounds by providing a highly accurate mass measurement of the parent ion. This precision allows for the determination of a molecule's elemental composition, distinguishing it from other compounds that may have the same nominal mass. researchgate.net
For this compound, the molecular formula is C₁₃H₁₈O. HRMS can measure the mass of the molecular ion to within a few parts per million (ppm), which is sufficient to confirm this specific combination of carbon, hydrogen, and oxygen atoms. This technique is invaluable for differentiating between isomers or isobaric compounds, thereby providing a high degree of confidence in the assigned structure. researchgate.net The comparison between the calculated exact mass and the experimentally determined mass is a cornerstone of modern chemical analysis.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O |
| Nominal Mass | 190 u |
| Monoisotopic (Exact) Mass | 190.135765 u |
| Typical HRMS Accuracy | ± 0.001 u (or <5 ppm) |
X-ray Crystallography for Definitive Solid-State Structural Determination
Crystal Structure Analysis of this compound Derivatives or Related Structures
X-ray crystallography provides unequivocal proof of molecular structure by mapping electron density in a single crystal. While a crystal structure for this compound itself is not described in the available literature, analysis of closely related compounds offers significant insight into its likely solid-state conformation.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₄H₁₈O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9872 (3) |
| b (Å) | 25.2639 (14) |
| c (Å) | 8.2322 (5) |
| β (°) | 107.595 (2) |
| Volume (ų) | 1185.39 (12) |
| Z (molecules/unit cell) | 4 |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of a molecule is directed by a network of non-covalent intermolecular interactions, including hydrogen bonds, π-π stacking, and C-H···π interactions. mdpi.commdpi.com For this compound, the hydroxyl group is the most significant functional group for directing the crystal packing. It can act as both a hydrogen bond donor and acceptor, leading to the formation of robust O-H···O hydrogen-bonded networks, such as chains or dimers, which are commonly observed in the crystal structures of alcohols. researchgate.net
In addition to strong hydrogen bonding, weaker interactions play a crucial role. C-H···O interactions, where a carbon-hydrogen bond acts as a weak donor to an oxygen acceptor, often provide additional stability to the crystal lattice. ijirset.com Furthermore, the presence of the trimethyl-substituted phenyl ring introduces the possibility of C-H···π interactions, where the C-H bonds of the methyl groups or the vinyl group interact with the electron-rich face of an adjacent aromatic ring. mdpi.com The specific arrangement of molecules, or packing motif, will arise from an energetic balance between these attractive forces and steric repulsion from the bulky trimethylphenyl group. nih.govresearchgate.net In the crystal structure of (E)-4-(4-tert-butylphenyl)but-3-en-2-one, C-H···O hydrogen bonds lead to the formation of inversion dimers, which then stack via C-H···π interactions. researchgate.net A similar, though not identical, packing arrangement could be anticipated for the title alcohol, dominated by O-H···O hydrogen bonding.
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bonding | O-H (hydroxyl) | O (hydroxyl of adjacent molecule) | Primary structure-directing interaction, likely forming chains or dimers. researchgate.net |
| C-H···O Interaction | C-H (alkyl or vinyl) | O (hydroxyl) | Secondary interaction stabilizing the primary H-bond network. ijirset.com |
| C-H···π Interaction | C-H (methyl) | π-system (aromatic ring) | Contributes to the three-dimensional packing arrangement. mdpi.com |
| π-π Stacking | π-system (aromatic ring) | π-system (aromatic ring) | Possible but may be sterically hindered by the trimethyl substitution. mdpi.com |
Strategic Applications and Synthetic Utility of 4 2,3,6 Trimethylphenyl but 3 En 2 Ol in Complex Molecule Synthesis
The Role of 4-(2,3,6-Trimethylphenyl)but-3-en-2-ol as a Versatile Synthetic Intermediate
This compound stands as a significant and versatile intermediate in organic synthesis. Its utility stems from the strategic combination of a substituted aromatic ring and a reactive allylic alcohol side chain. The 2,3,6-trimethylphenyl group provides a specific, sterically-defined aromatic core that is a key structural component in certain larger molecules.
The synthetic versatility of the molecule is primarily centered on the but-3-en-2-ol side chain, which features two key reactive sites: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C). The hydroxyl group is positioned at an allylic position, which enhances its reactivity and allows for its easy conversion into a good leaving group. This facilitates a range of nucleophilic substitution reactions, which are fundamental for constructing more complex molecular frameworks. This reactivity is pivotal in its application for building the carbon side chains of intricate molecules like the retinoid Acitretin. google.com
Incorporation into Multistep Total Syntheses of Architecturally Intricate Molecules (e.g., Precursors for Acitretin, Coenzyme Q10 Analogs)
The structural features of this compound and its derivatives make it a valuable building block in the multistep synthesis of complex, high-value molecules.
Precursors for Acitretin
A closely related compound, 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol, which shares the core trimethylphenyl structure, is a key intermediate in a patented synthesis pathway for Acitretin. google.comnewdrugapprovals.org Acitretin is an aromatic retinoid used in the treatment of severe psoriasis. epo.org The synthesis demonstrates the strategic importance of this molecular scaffold.
In this process, the synthesis begins with the ketone 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one. This ketone is reacted with vinyl magnesium bromide to generate a tertiary alcohol intermediate. google.comnewdrugapprovals.org This alcohol is then reacted with triphenylphosphine (B44618) hydrobromide. This step is crucial as it converts the hydroxyl group into a triphenylphosphonium bromide salt. newdrugapprovals.org This phosphonium (B103445) salt is a stable Wittig reagent, which is essential for the subsequent key reaction where the nine-carbon side chain of Acitretin is constructed. google.com The Wittig reaction involves coupling the phosphonium salt with an ester of 3-formyl-crotonic acid to build the characteristic polyene system of Acitretin. google.comgoogle.com
Table 1: Key Intermediates in the Synthesis of Acitretin Precursors
| Intermediate Name | Role in Synthesis | Source Reference |
|---|---|---|
| 4-(4-methoxy-2,3,6-trimethylphenyl)-but-3-en-2-one | Starting material for the side chain construction. | newdrugapprovals.org |
| 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-1,4-dien-3-ol | Alcohol intermediate formed via Grignard reaction. | google.com |
| 5-(4-methoxy-2,3,6-trimethylphenyl)-3-methyl-penta-2,4-diene-1-triphenylphosphonium bromide | Key Wittig reagent for extending the carbon chain. | google.comnewdrugapprovals.org |
Coenzyme Q10 Analogs
Enabling Transformations for Structural Diversification and Derivatization
The chemical structure of this compound is amenable to a variety of transformations, allowing for extensive structural diversification and the creation of derivative libraries for chemical and biological screening.
Reactions at the Hydroxyl Group: The allylic alcohol is a key site for functionalization. It can be readily converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitutions. As demonstrated in the synthesis of Acitretin precursors, it can be transformed into a triphenylphosphonium salt, a cornerstone transformation for enabling Wittig-type olefination reactions. newdrugapprovals.org This class of reaction is exceptionally powerful for the stereoselective formation of carbon-carbon double bonds, which is critical for building polyene systems.
Reactions involving the Alkene: The carbon-carbon double bond in the butenyl side chain can undergo a wide array of addition reactions. These include hydrogenation to create a saturated alkyl chain, epoxidation to form an epoxide for subsequent ring-opening reactions, or dihydroxylation to produce a diol. These transformations allow for the introduction of new functional groups and stereocenters, significantly increasing the molecular diversity of the derivatives.
Coupling Reactions: The conversion of the alcohol to a suitable derivative (e.g., a halide or triflate) can enable its use in various cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These powerful carbon-carbon bond-forming reactions would allow for the attachment of diverse aryl, vinyl, or alkyl groups, further extending the molecular architecture.
The capacity for these transformations makes this compound a valuable starting point for creating a wide range of complex molecules with tailored properties.
Green Chemistry Principles and Sustainable Synthesis Approaches for Allylic Alcohols
Development of Environmentally Benign Synthetic Protocols for Allylic Alcohols
Traditional methods for synthesizing allylic alcohols often involve stoichiometric amounts of hazardous reagents, such as chromic acid or manganese dioxide for oxidation reactions, leading to significant waste and safety concerns. kobe-u.ac.jp In response, research has focused on developing greener, more benign synthetic pathways.
Key developments in environmentally friendly protocols include:
Catalytic Oxidation with Safer Oxidants: A significant advancement is the replacement of toxic heavy metal oxidants. Systems using palladium-on-carbon (Pd/C) with ethylene (B1197577) or activated carbon with molecular oxygen have proven effective for the oxidation of alcohols to carbonyl compounds, which can be precursors to allylic alcohols. kobe-u.ac.jp These methods are advantageous as the catalysts can often be recovered and reused, and the byproducts are non-toxic, such as ethane. kobe-u.ac.jp Another eco-friendly oxidant, sodium perborate, a common component in washing powders, has been successfully used in palladium-catalyzed C-H acyloxylation of alkenes to form allylic esters, which can then be hydrolyzed to allylic alcohols. organic-chemistry.org
Phase Transfer Catalysis (PTC): PTC facilitates reactions between reagents in immiscible phases (e.g., aqueous and organic), often allowing for milder reaction conditions, reduced solvent usage, and improved safety. mdpi.com This technique has been applied to Williamson-type ether synthesis to produce allyloxyalcohols, demonstrating high yields and selectivity under safer conditions. mdpi.com
Solvent-Free Reactions: Eliminating organic solvents, which are often volatile, flammable, and toxic, is a primary goal of green chemistry. Solventless, or solid-state, reactions minimize waste and hazards. researchgate.net For instance, the dehydrative allylation of allyl alcohol with aliphatic alcohols has been achieved under solvent-free conditions using a heterogeneous catalyst. mdpi.com
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, which can be toxic and expensive. Organocatalytic one-pot protocols have been developed for the asymmetric synthesis of optically active allylic alcohols, providing high enantioselectivity from readily available starting materials. pnas.org
These approaches represent a paradigm shift in the synthesis of allylic alcohols, moving towards processes that are safer, more efficient, and have a smaller environmental footprint.
Atom-Economy and Waste Minimization in Allylic Alcohol Synthesis
Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjk-sci.com The ideal atom economy is 100%, meaning all reactant atoms end up in the final product, with no atoms wasted as byproducts. wikipedia.org
In the context of allylic alcohol synthesis, maximizing atom economy involves choosing reaction types that are inherently efficient:
Addition Reactions: These reactions, such as the hydrogenation of a ketone or the addition of a reagent across a double bond, are typically 100% atom-economical as all reactant atoms are combined in the single product. jk-sci.comrsc.org
Rearrangement Reactions: Intramolecular rearrangements, like the Claisen rearrangement, are also perfectly atom-economical as they simply reorganize the atoms within a molecule without adding or losing any. rsc.org
Substitution and Elimination Reactions: These reaction types are inherently less atom-economical because they generate byproducts. rsc.org For example, a substitution reaction of the form A + B → C + D generates byproduct D, reducing the atom economy for product C. wikipedia.org
Modern synthetic strategies aim to improve atom economy through innovative catalytic processes. For example, bimetallic copper/ruthenium relay catalysis can achieve redox-neutral efficiency and high atom economy in the functionalization of allenic alcohols. acs.org Similarly, rhodium-catalyzed hydroamination of allenes provides an atom-economic route to valuable allylic amine derivatives. researchgate.net
Minimizing waste is a direct consequence of maximizing atom economy. However, it also encompasses reducing the use of auxiliary substances like solvents and separation agents. The complexities of batch processing, common in the fine and specialty chemical industries, present unique challenges for waste minimization. ntnu.no Therefore, designing synthetic routes with fewer steps, high yields, and minimal use of non-incorporated reagents is crucial for the sustainable production of compounds like 4-(2,3,6-Trimethylphenyl)but-3-en-2-ol.
Design and Application of Recyclable Catalytic Systems
Catalysts are fundamental to green chemistry as they allow for reactions to occur with higher efficiency, selectivity, and under milder conditions. The development of recyclable catalytic systems is particularly important for sustainability, as it reduces waste, lowers costs, and minimizes the environmental impact associated with catalyst production and disposal, especially when using precious or toxic metals.
Examples of recyclable catalytic systems applicable to allylic alcohol synthesis include:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, typically as a solid in a liquid or gas-phase reaction. This property facilitates their separation from the reaction mixture by simple filtration, allowing for easy recovery and reuse.
Supported Metal Catalysts: Palladium on carbon (Pd/C) is a classic example of a recyclable heterogeneous catalyst used in various reactions, including oxidations and hydrogenations. kobe-u.ac.jp Similarly, a highly dispersed molybdenum trioxide (MoO₃) catalyst supported on titanium dioxide (TiO₂) has been used for the dehydrative allylation of allyl alcohol under solvent-free conditions. mdpi.com
Zeolite-Based Catalysts: Zeolites are crystalline aluminosilicates with a porous structure that can be embedded with various metals. A catalyst composed of HZSM-5 zeolite containing iron, cesium, and molybdenum has been developed for the conversion of glycerol (B35011) to allyl alcohol. ki.si These catalysts are robust and can be used in continuous flow reactors. ki.si
Water-Soluble Catalysts: For reactions conducted in aqueous media, water-soluble catalysts can be separated from water-insoluble products by simple phase separation. Platinum(II) tetrasulfophthalocyanine is a water-soluble complex that has been used for the aerobic oxidation of allylic alcohols. researchgate.net While effective, care must be taken to prevent metal leaching into the product stream. researchgate.net
Low-Cost Metal Catalysts: The use of abundant, low-cost, and less toxic metals like iron is highly desirable. Iron-based catalysts are attractive for their redox properties and have been investigated for the conversion of glycerol to allyl alcohol. scielo.org.mx
The table below summarizes various recyclable catalytic systems and their applications in reactions relevant to allylic alcohol synthesis.
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Pd/C | Oxidation | Easily recovered and reused, avoids toxic oxidants. | kobe-u.ac.jp |
| MoO₃ on TiO₂ | Dehydrative Allylation | Heterogeneous, enables solvent-free conditions. | mdpi.com |
| Fe, Cs, Mo on HZSM-5 Zeolite | Glycerol Conversion | Robust, suitable for continuous flow processes. | ki.si |
| Iron-Based Oxides | Glycerol Conversion | Low cost, favorable redox properties. | scielo.org.mx |
| Platinum(II) tetrasulfophthalocyanine | Aerobic Oxidation | Water-soluble, allows for reaction in green solvent. | researchgate.net |
Sustainable Routes from Renewable Feedstocks (e.g., Glycerol) for Allylic Alcohol Production
The shift from fossil fuel-based feedstocks to renewable bio-based resources is a cornerstone of building a sustainable chemical industry. Allyl alcohol, traditionally produced from propylene (B89431) derived from fossil fuels, can be synthesized from renewable sources, most notably glycerol. ki.si Glycerol is an abundant, low-cost byproduct of biodiesel production, making its valorization a key goal for improving the sustainability of the biofuel industry. mdpi.comchemicalprocessing.com
Several catalytic routes have been developed to convert glycerol into allyl alcohol:
Deoxydehydration (DODH): This process involves the removal of two hydroxyl groups from glycerol to form the double bond of allyl alcohol. mdpi.com Rhenium-based catalysts are commonly employed for this reaction, often in the presence of a hydrogen donor like a secondary alcohol. mdpi.comnih.gov
Formic Acid-Mediated Conversion: Treating glycerol with formic acid at elevated temperatures (220–260°C) is an effective one-pot method for producing allyl alcohol. chemicalprocessing.comnih.govgoogle.com This process has achieved yields as high as 84% and is noted for being a clean reaction that avoids the charring often seen in other high-temperature biomass conversions. chemicalprocessing.com
Two-Step Dehydration/Hydrogenation: This is a widely studied pathway where glycerol is first dehydrated over an acid catalyst to produce acrolein. scielo.org.mx The acrolein is then selectively hydrogenated to allyl alcohol. google.com A variety of catalysts, including those based on iron, zirconia, and vanadium, have been explored for this direct conversion. scielo.org.mx The National Institute of Chemistry in Slovenia has developed a single-step gas-phase process using a multi-metallic catalyst on a zeolite support that operates at atmospheric pressure and eliminates the need for external hydrogen donors. ki.si
The table below details different catalytic systems and conditions for the conversion of glycerol to allyl alcohol.
| Method | Catalyst/Reagent | Key Conditions | Reported Yield/Selectivity | Reference |
|---|---|---|---|---|
| Deoxydehydration (DODH) | Rhenium-based catalysts (e.g., 10%ReOₓ/CeO₂) | Requires a reductant (e.g., 2-hexanol) | 96% yield (modeled process) | mdpi.com |
| Formic Acid Treatment | Formic Acid | Liquid phase, ~230–240°C | Up to 84% yield | chemicalprocessing.comnih.gov |
| Gas-Phase Conversion | Fe, Cs, Mo on HZSM-5 Zeolite | Fixed-bed reactor, 250–450°C, atmospheric pressure | High yield compared to other gas-phase methods | ki.si |
| Dehydration/Hydrogenation | Iron-based catalysts on ZSM-5 or alumina | Gas or liquid phase, requires hydrogen source | Selectivity depends on catalyst acid/base properties | scielo.org.mx |
Beyond glycerol, other biomass-derived platform chemicals, such as ethanol (B145695) and various polyols from sugars, are being explored as sustainable starting materials for the synthesis of value-added chemicals, including more complex allylic and homoallylic alcohols. chemicalprocessing.comnih.govrsc.org These routes represent a critical step toward a circular economy and reducing the chemical industry's reliance on finite fossil resources.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,3,6-Trimethylphenyl)but-3-en-2-ol, and what key intermediates are involved?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or Grignard reactions. For example, the ketone derivative (4-(2,3,6-Trimethylphenyl)but-3-en-2-one, FL No. 07.206) is a plausible precursor, which could be reduced to the alcohol using catalysts like NaBH4 or LiAlH4 . The phenyl group’s methyl substitution pattern (2,3,6-trimethyl) requires regioselective alkylation to avoid isomer formation. Intermediate purification via silica gel chromatography is recommended, with GC-MS or NMR (¹H/¹³C) for structural validation .
Q. What analytical techniques are optimal for detecting this compound in biological or environmental matrices?
- Methodological Answer : Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) is effective for isolating phenolic derivatives from aqueous samples. After conditioning with methanol and water, elution with 2-propanol or ethyl acetate is recommended. Detection via LC-MS/MS using a C18 column and electrospray ionization (negative mode) ensures sensitivity. Internal standards (e.g., deuterated phenols) should be spiked to correct for matrix effects . For structural confirmation, compare retention times and fragmentation patterns with NIST reference spectra .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Due to its phenolic moiety, follow protocols for 2,3,6-trimethylphenol derivatives: use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Store in a cool, ventilated area away from oxidizers. Decontaminate spills with 5% NaOH solution to neutralize phenolic acidity. Contaminated glassware should be silanized with dimethyldichlorosilane to prevent adsorption .
Q. Is this compound naturally occurring, and in what biological systems has it been identified?
- Methodological Answer : While not directly reported, structurally related C13-norisoprenoids like 4-(2,3,6-trimethylphenyl)buta-1,3-diene (TPB) are carotenoid cleavage products in grape berries. To identify the alcohol derivative, perform GC-MS analysis of grape metabolomes post-véraison (ripening phase), focusing on hexane extracts of skin and pulp tissues. Compare with synthetic standards for confirmation .
Advanced Research Questions
Q. How does the stereochemistry of the double bond (cis/trans) in this compound influence its reactivity and biological activity?
- Methodological Answer : The trans-configuration (E-isomer) typically dominates due to steric hindrance between the phenyl group and hydroxyl in the cis-form (Z-isomer). To isolate isomers, use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Assess bioactivity via enantiomer-specific assays; for example, test antifungal properties against Botrytis cinerea using agar dilution methods .
Q. What computational approaches are suitable for modeling this compound’s interactions with enzymatic targets (e.g., cytochrome P450)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized via DFT at B3LYP/6-311+G(d,p)). Target CYP450 isoforms (e.g., CYP1A2) from Protein Data Bank (PDB ID: 2HI4). Validate binding energies with experimental IC50 values from fluorescence-based inhibition assays .
Q. How can contradictory data on this compound’s stability in aqueous environments be resolved?
- Methodological Answer : Conduct pH-dependent stability studies (pH 2–10) using HPLC-UV to track degradation. For example, under acidic conditions, the allylic alcohol may undergo dehydration to form the ketone (FL No. 07.206). Use deuterium-labeled H2O (D2O) in NMR to confirm hydrolysis pathways. Cross-validate with QSAR models predicting logP and hydrolysis rate constants .
Q. What strategies optimize its synthesis for scalable production while minimizing byproducts?
- Methodological Answer : Employ continuous-flow microreactors to enhance reaction control. For Friedel-Crafts alkylation, use Sc(OTf)3 as a Lewis catalyst at 60°C with toluene solvent. Monitor byproduct formation (e.g., di-alkylated isomers) via inline FTIR. Optimize residence time and temperature using Design of Experiments (DoE) software (e.g., MODDE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
